molecular formula C22H28OS B14592671 S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate CAS No. 61518-78-3

S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate

Cat. No.: B14592671
CAS No.: 61518-78-3
M. Wt: 340.5 g/mol
InChI Key: IEDWWJHPNANPQL-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-butylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiolating agent like Lawesson’s reagent to introduce the thiocarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate undergoes various types of chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate exerts its effects involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate can be compared with other similar compounds, such as:

    S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate: This compound has a similar structure but with an additional oxygen atom in the butyl group, which can affect its reactivity and applications.

    S-(4-Pentylphenyl) 4-methylbenzene-1-carbothioate: The presence of a methyl group instead of a butyl group can influence the compound’s physical and chemical properties.

Properties

CAS No.

61518-78-3

Molecular Formula

C22H28OS

Molecular Weight

340.5 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-butylbenzenecarbothioate

InChI

InChI=1S/C22H28OS/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3

InChI Key

IEDWWJHPNANPQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCCC

Origin of Product

United States

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